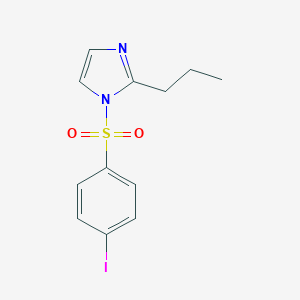![molecular formula C22H23NO3S B288251 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline](/img/structure/B288251.png)
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an indole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, indoles, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides.
Applications De Recherche Scientifique
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares a naphthalene moiety but differs in the functional groups attached.
1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: Contains a naphthalene ring but has different substituents.
Uniqueness
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and an indole moiety makes it a versatile compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C22H23NO3S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C22H23NO3S/c1-3-14-26-21-12-13-22(19-10-6-5-9-18(19)21)27(24,25)23-16(2)15-17-8-4-7-11-20(17)23/h4-13,16H,3,14-15H2,1-2H3 |
Clé InChI |
OUUYOAJSUQNJQT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B288192.png)



![1-({[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288202.png)

